SC144 hydrochloride is a small-molecule inhibitor of the glycoprotein 130 receptor, which plays a significant role in various signaling pathways, particularly in the context of cancer. This compound is notable for its ability to inhibit the signaling pathways activated by cytokines that bind to glycoprotein 130, thereby affecting downstream signaling mechanisms such as the Signal Transducer and Activator of Transcription 3 pathway. This inhibition has been linked to potential therapeutic applications in treating cancers, especially ovarian cancer.
SC144 hydrochloride is classified as a first-in-class small-molecule inhibitor targeting glycoprotein 130. It is derived from synthetic processes designed to modify existing compounds for enhanced efficacy against specific biological targets. The compound has been shown to possess oral bioactivity, making it suitable for various therapeutic applications, particularly in oncology.
The synthesis of SC144 hydrochloride involves several chemical reactions that typically include the formation of key intermediates followed by final modifications to achieve the desired structure. Specific methods may include:
The final product is characterized by its hydrochloride salt form, enhancing solubility and stability in biological assays.
SC144 hydrochloride has a molecular formula of and a molecular weight of approximately 358.76 g/mol. The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity.
This structural configuration allows SC144 to effectively interact with its biological targets, inhibiting glycoprotein 130 signaling.
SC144 hydrochloride primarily acts through its inhibitory effects on glycoprotein 130 signaling. Key reactions include:
In vitro studies have demonstrated that SC144 can induce apoptosis in cancer cell lines through these mechanisms, contributing to its anticancer properties.
The mechanism by which SC144 hydrochloride exerts its effects involves several steps:
Research indicates that SC144 has an IC50 value ranging from 0.43 μmol/L to 0.88 μmol/L depending on the specific cancer cell line being studied, showcasing its potency as an inhibitor.
SC144 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective dosing and reliable results in experimental applications.
SC144 hydrochloride has demonstrated significant potential in various scientific applications:
SC144 hydrochloride directly binds to gp130, the common signal-transducing receptor for IL-6 cytokines including IL-6, leukemia inhibitory factor (LIF), and oncostatin M (OSM). This binding disrupts the formation of functional gp130 homodimers or heterodimers essential for downstream signal initiation. Consequently, ligand-triggered activation of gp130-associated kinases (e.g., JAK1/JAK2/TYK2) is abrogated. At a concentration of 0.5–2 μM, SC144 hydrochloride induces conformational changes in gp130 that prevent its interaction with cytokines and adapter proteins, effectively blocking signal transduction. This inhibition is quantified by an IC~50~ value of 0.72 μM in ovarian cancer models, demonstrating high potency in neutralizing gp130-dependent oncogenic signaling [1] [2] [3].
The gp130/JAK axis is a primary activator of signal transducer and activator of transcription 3 (STAT3). SC144 hydrochloride treatment (0.5–2 μM) abrogates tyrosine phosphorylation of STAT3 (Tyr705) in a dose- and time-dependent manner. Phosphorylated STAT3 dimerization and nuclear translocation are consequently suppressed, as validated in ovarian (OVCAR-8, Caov-3) and pancreatic cancer models. This disruption prevents STAT3 from accessing genomic targets, thereby inhibiting the transcription of pro-survival genes. For example, in pancreatic ductal adenocarcinoma (PDAC) cancer stem-like cells, SC144 hydrochloride reduces nuclear p-STAT3 levels by >70%, dismantling a critical mechanism for tumor cell survival and stemness maintenance [1] [3] [7].
A unique mechanism of SC144 hydrochloride involves the induction of site-specific phosphorylation at Serine 782 (S782) of gp130. This post-translational modification triggers endoplasmic reticulum-associated deglycosylation enzymes, leading to the loss of N-linked glycans from gp130. Deglycosylated gp130 exhibits reduced stability and impaired cell membrane localization. In ovarian cancer cells, SC144 hydrochloride (0.5–2 μM) decreases surface gp130 expression by 60–80% within 6 hours. This loss of mature, glycosylated gp130 disrupts cytokine receptor clustering and attenuates signal amplification, rendering cells refractory to IL-6/LIF stimulation [1] [3].
Table 2: Contrasting Glycosylated vs. Deglycosylated gp130 States
Parameter | Glycosylated gp130 | Deglycosylated gp130 (Post-SC144) |
---|---|---|
Molecular Weight | ~130 kDa | ~110 kDa |
Membrane Localization | Stable expression | Reduced surface expression |
Signal Competence | High (binds cytokines/JAKs) | Impaired (disrupted dimerization) |
Half-Life | >24 hours | <6 hours |
Downstream STAT3 Activity | Constitutively active | Abrogated |
By inhibiting STAT3 nuclear translocation, SC144 hydrochloride epigenetically silences multiple anti-apoptotic and pro-metastatic genes. Chromatin immunoprecipitation (ChIP) assays in PDAC cancer stem-like cells confirm that p-STAT3 occupancy at promoters of Bcl-2, Bcl-xL, survivin, and H19 long non-coding RNA is reduced by ≥80% post-treatment. Consequently, mRNA and protein levels of these targets decrease markedly:
SC144 hydrochloride reprograms the tumor microenvironment (TME) by targeting gp130/STAT3 signaling in stromal and immune cells:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1